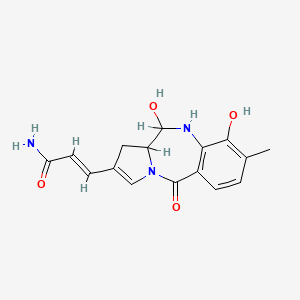
Anthramycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthramycin is a pyrrolobenzodiazepine antibiotic with significant antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s. The compound was successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent cytotoxic agent .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of anthramycin was first reported by Leimgruber et al. in 1968. The synthesis involves the formation of a pyrrolobenzodiazepine nucleus, which is a tricyclic system consisting of an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring . The synthetic route includes several key steps such as cyclization, oxidation, and methylation reactions. The characterization of this compound was initially done on its epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces refuineus. The fermentation broth is extracted and purified to isolate this compound. Due to the unstable nature of the compound, it is often characterized and stored as its more stable derivatives .
化学反应分析
Types of Reactions
Anthramycin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone species, which are capable of producing free radicals.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from the reactions of this compound include its oxidized quinone derivatives, reduced forms, and various substituted derivatives .
科学研究应用
Anthramycin has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of nucleic acids.
Biology: Employed in studies of DNA stabilization and interactions with histones.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
作用机制
Anthramycin exerts its effects by inhibiting the synthesis of RNA and DNA in carcinoma cells. It forms a complex with DNA, blocking the synthesis by prohibiting DNA binding with proper enzymes . The compound is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I . The molecular targets of this compound include the exocyclic C2-amino group of guanine bases in DNA .
相似化合物的比较
Similar Compounds
Tomaymycin: Another pyrrolobenzodiazepine antibiotic with similar antitumor activity.
Sibiromycin: A structurally related compound with potent cytotoxic effects.
Neothramycins A and B: Analogous compounds with similar biological activities.
Uniqueness
Anthramycin is unique due to its specific structure and mechanism of action. Unlike other similar compounds, this compound has a high degree of cytotoxicity and cardiotoxicity, which limits its clinical use . its ability to form stable complexes with DNA makes it a valuable tool in scientific research .
属性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
InChI 键 |
VGQOVCHZGQWAOI-HWKANZROSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
手性 SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
同义词 |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















